4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile
CAS No.:
Cat. No.: VC16211311
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 4-(cyclopropylmethylamino)-2-methylbenzonitrile |
| Standard InChI | InChI=1S/C12H14N2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,14H,2-3,8H2,1H3 |
| Standard InChI Key | VBZINHWONQTBRX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)NCC2CC2)C#N |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile reflects its substitution pattern: a benzonitrile scaffold (C₆H₄–C≡N) with a methyl group (–CH₃) at the 2-position and a cyclopropylmethylamino group (–NH–CH₂–C₃H₅) at the 4-position. The cyclopropylmethyl moiety introduces significant steric hindrance and electronic effects due to the strained three-membered cyclopropane ring, which adopts a non-planar geometry with bond angles of approximately 60° .
Molecular Formula and Weight
The molecular formula is C₁₂H₁₃N₂, yielding a molecular weight of 185.25 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01). This aligns with analogs such as 4-{[(Cyclopropylmethyl)amino]methyl}benzonitrile (C₁₂H₁₄N₂, 186.25 g/mol), differing only by the absence of a methyl group in the latter.
Stereoelectronic Features
-
Nitrile Group (–C≡N): The electron-withdrawing nitrile group polarizes the benzene ring, directing electrophilic substitutions to the meta position relative to itself .
-
Cyclopropylmethylamino Group: The cyclopropane ring’s angle strain increases reactivity, making the amino group a potent nucleophile. The –NH–CH₂– bridge enhances conformational flexibility, allowing
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume